molecular formula C22H21N3O3S2 B2572254 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361160-31-8

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2572254
CAS No.: 361160-31-8
M. Wt: 439.55
InChI Key: LUTMGRXRNZKQMJ-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" and its derivatives have been synthesized and characterized for various scientific applications. One study focused on the synthesis of novel substituted 3,4-dihydronaphthalene derivatives integrated with benzo[h]quinoline, benzo[g]indazole, thiazolidin-4-one, pyrazolo[3,4-d]thiazol, and thiazolo[4,5-b]pyridine ring systems. These compounds were assessed for their cytotoxicity against selected human cancer cell lines, where some exhibited promising carcinoma growth inhibition (Haiba et al., 2014).

Antimicrobial and Antifungal Activities

  • Another study synthesized and evaluated heterocyclic compounds containing the thiazolyl moiety. These compounds were characterized and tested for their antibacterial activity against various strains of bacteria, such as Bacillus subtilis and Staphylococcus aureus, and antifungal activity against strains like Penicillium expansum and Botryodiplodia theobromae. The findings indicated varying levels of growth inhibition when compared to standard drugs like ciprofloxacin and Ketoconazole (Patel & Patel, 2015).

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c26-21(16-7-10-17(11-8-16)30(27,28)25-13-3-4-14-25)24-22-23-20-18-6-2-1-5-15(18)9-12-19(20)29-22/h1-2,5-8,10-11H,3-4,9,12-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMGRXRNZKQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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